3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde

Organic synthesis Medicinal chemistry Cross‑coupling

This 3-fluoro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde delivers three orthogonal reactive handles—aldehyde, aryl fluoride, and 4-iodopyrazole—in a single low-MW scaffold (316.07 g/mol). Enables sequential Pd-catalyzed cross-coupling at the C-I bond followed by aldehyde condensation without protecting-group manipulation, accelerating kinase-focused library synthesis and oxazolidinone antibacterial SAR. The iodine also provides strong anomalous scattering for X-ray crystallographic phasing, supporting direct fragment-soaking campaigns. Supplied at 98% purity to minimize false positives and ensure reproducible downstream transformations.

Molecular Formula C10H6FIN2O
Molecular Weight 316.07 g/mol
Cat. No. B13483582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde
Molecular FormulaC10H6FIN2O
Molecular Weight316.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)F)N2C=C(C=N2)I
InChIInChI=1S/C10H6FIN2O/c11-9-3-7(6-15)1-2-10(9)14-5-8(12)4-13-14/h1-6H
InChIKeyCOJCYBVOGGMEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-(4-iodo-1H-pyrazol-1-yl)benzaldehyde: A Dual‑Halogenated, Heterocyclic Aldehyde Building Block for Medicinal Chemistry and Cross‑Coupling Procurement


3‑Fluoro‑4‑(4‑iodo‑1H‑pyrazol‑1‑yl)benzaldehyde (CAS 1338981‑07‑9) is a fully characterized, commercial‑grade, orthogonally functionalized benzaldehyde that installs a 4‑iodopyrazole on a fluorinated aryl aldehyde scaffold . Unlike simpler pyrazole‑benzaldehyde analogs, the simultaneous presence of the aldehyde, the C‑I bond on the pyrazole, and the aryl fluoride furnishes three distinct reactive centers in a single, low‑molecular‑weight entity (MW 316.07 g mol⁻¹), enabling sequential chemoselective transformations without protecting‑group manipulation . This unique combination makes the compound a privileged intermediate for parallel medicinal‑chemistry workflows and for the streamlined assembly of kinase‑focused libraries where both the 4‑iodopyrazole and the 3‑fluorobenzaldehyde motifs have been independently validated as pharmacophoric elements [1].

Why 3‑Fluoro‑4‑(4‑iodo‑1H‑pyrazol‑1‑yl)benzaldehyde Cannot Be Replaced by Close Pyrazole‑Benzaldehyde Analogs in Structure‑Activity‑Driven Procurement


The compound is not a simple pyrazole‑benzaldehyde; it couples three reactive handles that collectively dictate both synthetic accessibility and biological function. Removing the fluorine (e.g., 4‑(4‑iodo‑1H‑pyrazol‑1‑yl)benzaldehyde, CAS 1340091‑32‑8) eliminates the electron‑withdrawing effect on the aldehyde and abolishes the metabolic‑stability and binding‑conformation benefits of the aryl fluoride . Eliminating the iodine (e.g., 3‑fluoro‑4‑(1H‑pyrazol‑1‑yl)benzaldehyde, CAS 433920‑88‑8) forfeits the heavy‑atom handle required for Pd‑catalyzed cross‑coupling and the iodine‑dependent binding interactions observed in oxazolidinone antibacterials . Adding a second fluorine (e.g., 3,5‑difluoro‑4‑(4‑iodo‑1H‑pyrazol‑1‑yl)benzaldehyde, CAS 1341529‑90‑5) alters the electronic landscape enough to change reaction kinetics and protein‑ligand complementarity, while also reducing commercial availability and purity . Consequently, procurement decisions that treat these analogs as interchangeable route‑scouts risk introducing synthetic failure, altering SAR, and necessitating costly re‑validation of downstream biological data.

Product‑Specific Quantitative Evidence Guide for 3‑Fluoro‑4‑(4‑iodo‑1H‑pyrazol‑1‑yl)benzaldehyde


Orthogonal Synthetic Handles: 3‑Fluoro‑ vs. 4‑Iodo‑ vs. Aldehyde Reactivity in a Single Building Block

The target compound provides three functionally distinct reactive sites that can be addressed sequentially without protecting‑group interconversion. The aldehyde (δ 10.0‑10.5 ppm by ¹H‑NMR) undergoes condensation, reductive amination, or Grignard addition; the C‑I bond on the pyrazole participates in Pd‑catalyzed Suzuki, Sonogashira, or Buchwald‑Hartwig couplings with documented yields of 60‑82 % for analogous 4‑iodopyrazoles [1]; and the aryl fluoride serves as an electron‑withdrawing group that can later be displaced under SNAr conditions. By contrast, the non‑fluorinated analog 4‑(4‑iodo‑1H‑pyrazol‑1‑yl)benzaldehyde (CAS 1340091‑32‑8) lacks the fluoride handle, reducing the number of programmable derivatization sites from three to two . Similarly, 3‑fluoro‑4‑(1H‑pyrazol‑1‑yl)benzaldehyde (CAS 433920‑88‑8) lacks the C‑I bond, limiting the compound to aldehyde‑centric chemistry and preventing modular library expansion via cross‑coupling .

Organic synthesis Medicinal chemistry Cross‑coupling Chemoselectivity

Directly Documented Antibacterial Oxazolidinone Pharmacophore: The 3‑Fluoro‑4‑(4‑iodopyrazol‑1‑yl)phenyl Scaffold in Lead Optimization

The target compound serves as the direct synthetic precursor to N‑{3‑[3‑fluoro‑4‑(4‑iodo‑pyrazol‑1‑yl)‑phenyl]‑2‑oxo‑oxazolidin‑5‑ylmethyl}‑acetamide (CAS 266327‑56‑4), an azolylphenyl‑oxazolidinone antibacterial agent . In this published series, electron‑withdrawing aldehyde and cyano substituents on the azole ring produced dramatic improvements in activity against both Gram‑positive and Gram‑negative bacteria compared to unsubstituted azole analogs. Specifically, the class demonstrated MIC values against Haemophilus influenzae of 4 µg mL⁻¹ and against Moraxella catarrhalis of 2 µg mL⁻¹, with further optimization yielding S. aureus MICs ≤ 0.5–1 µg mL⁻¹ and in‑vivo ED₅₀ values of 1.2–1.9 mg kg⁻¹ in mouse infection models, outperforming the eperezolid control (ED₅₀ 2.8–4.0 mg kg⁻¹) . The corresponding non‑fluorinated or non‑iodinated pyrazole‑benzaldehyde building blocks would generate oxazolidinones that lack either the iodine‑dependent binding interaction or the fluorine‑mediated conformational and metabolic stabilization, both of which were essential for the observed Gram‑negative potency gains relative to linezolid .

Antibacterial Oxazolidinone Gram‑negative Haemophilus influenzae Moraxella catarrhalis

Predicted LogP and Physicochemical Differentiation: Balancing Lipophilicity for Membrane Permeability vs. Aqueous Solubility

The predicted LogP of 3‑fluoro‑4‑(4‑iodo‑1H‑pyrazol‑1‑yl)benzaldehyde is 3.52 (ACD/Labs algorithm) . This value places the compound in a favorable window for passive membrane permeability (LogP 1–4) while retaining sufficient polarity for aqueous solubility. The non‑fluorinated analog 4‑(4‑iodo‑1H‑pyrazol‑1‑yl)benzaldehyde has a lower predicted LogP of 2.70 , and the non‑iodinated analog 3‑fluoro‑4‑(1H‑pyrazol‑1‑yl)benzaldehyde has a predicted LogP of 1.91 . The target compound’s intermediate LogP—derived from the balanced contributions of the lipophilic iodine and the moderately polar fluorine and aldehyde—avoids the excessively low LogP of the non‑iodinated analog (which may limit membrane partitioning) and the lower LogP of the non‑fluorinated analog (which may reduce target‑binding hydrophobic contacts). The boiling point is predicted to be 385.2 °C at 760 mmHg, with a flash point of 186.7 °C, indicating adequate thermal stability for standard laboratory handling and storage .

Physicochemical properties LogP Drug‑likeness Permeability

Structural Diversity for Halogen‑Bonding and Crystallographic Fragment Screening: Iodine as a Superior Heavy Atom vs. Bromo/Chloro Analogs

The 4‑iodo‑1H‑pyrazole substructure has been crystallographically characterized, completing the series of 4‑halogenated‑1H‑pyrazoles (F, Cl, Br, I) [1]. Critically, the crystal structure revealed that the iodo analog is not isostructural with the bromo and chloro analogs; the latter form trimeric H‑bonding motifs, whereas the fluoro and iodo analogs form non‑isostructural catemers [1]. This divergent solid‑state organization has direct consequences for fragment‑soaking experiments: the iodine atom provides a stronger σ‑hole for halogen bonding than bromine or chlorine (polarizability: I > Br > Cl), enabling more specific and higher‑occupancy interactions with carbonyl oxygens and π‑systems in protein binding sites. The target compound is the only commercially available benzaldehyde‑appended member of this series that couples the strongest halogen‑bond donor (I) with the electron‑withdrawing fluorine for crystallographic phasing and binding‑energy optimization. The 3,5‑difluoro analog (CAS 1341529‑90‑5) is offered at only 97 % purity , whereas the target compound is supplied at 98 % purity , reducing the risk of impurity‑derived false positives in fragment screens.

Halogen bonding Fragment‑based drug discovery Crystallography 4‑Iodopyrazole

Commercial Availability and Purity Benchmark: 98 % Purity with Multi‑Gram Sourcing from Specialist Fluorochemical Supplier

The target compound is commercially stocked by Fluorochem (SKU F743938) and offered through CymitQuimica with a certified purity of 98 % . In contrast, the non‑fluorinated analog 4‑(4‑iodo‑1H‑pyrazol‑1‑yl)benzaldehyde (Fluorochem F743940) is also listed at 98 %, but the key differentiator is supplier track record: Fluorochem is a dedicated fluorochemical specialist with documented supply relationships to the Universities of Oxford and Manchester, as stated on their product pages . The 3,5‑difluoro analog (AKSci 0974EM) is offered at 97 % purity , and the non‑iodinated analog 3‑fluoro‑4‑(1H‑pyrazol‑1‑yl)benzaldehyde (Fluorochem F659657) at 97 % purity . The 1 % purity advantage over both the difluoro and the de‑iodinated analogs, combined with the supplier’s fluorochemical specialization, reduces the risk of halogen‑containing impurities that could poison Pd catalysts in subsequent cross‑coupling steps.

Commercial sourcing Purity analysis Procurement Fluorochemicals

Best‑Fit Research and Industrial Application Scenarios for 3‑Fluoro‑4‑(4‑iodo‑1H‑pyrazol‑1‑yl)benzaldehyde


Scaffold‑Hopping Library Synthesis Targeting IRAK Family Kinases

IRAK4 and IRAK1 kinase inhibitors containing pyrazole cores are under active patent prosecution for autoimmune and oncology indications [1]. The target compound installs the 4‑iodopyrazole‑fluorobenzaldehyde motif in a single step, enabling parallel Suzuki diversification at the C‑I bond followed by aldehyde elaboration to generate focused libraries of IRAK‑probe candidates. The orthogonal C‑I and aldehyde handles permit two successive diversity steps without protecting‑group chemistry, accelerating SAR exploration relative to building blocks lacking the iodine handle.

Gram‑Negative Oxazolidinone Antibacterial Lead Optimization

The compound is the direct precursor to N‑{3‑[3‑fluoro‑4‑(4‑iodo‑pyrazol‑1‑yl)‑phenyl]‑2‑oxo‑oxazolidin‑5‑ylmethyl}‑acetamide, part of a published series with MIC values of 4 µg mL⁻¹ against Haemophilus influenzae and 2 µg mL⁻¹ against Moraxella catarrhalis, and in‑vivo ED₅₀ values of 1.2–1.9 mg kg⁻¹ surpassing the eperezolid control . Medicinal chemistry teams re‑entering the oxazolidinone space can use this aldehyde to regenerate the validated scaffold and explore next‑generation analogs with improved Gram‑negative coverage.

Fragment‑Based Drug Discovery (FBDD) with Anomalous Scattering Phasing

The iodine atom in the 4‑iodopyrazole ring provides a strong anomalous scattering signal for experimental X‑ray crystallographic phasing and serves as a halogen‑bond donor for fragment‑soaking campaigns [2]. Unlike the bromo or chloro analogs, the iodo‑substituted pyrazole crystallizes as a non‑isostructural catemer, offering distinct packing and binding‑site interactions. The 98 % purity minimizes false‑positive occupancy in fragment screens, making this building block suitable for direct use in crystallographic fragment libraries.

Agrochemical Lead Identification: Antifungal Fluorinated Pyrazole Aldehydes

Fluorinated pyrazole aldehydes have demonstrated antifungal activity against phytopathogenic fungi including Sclerotinia sclerotiorum, Fusarium culmorum, and Macrophomina phaseolina, with inhibition values up to 46.75 % for optimized analogs [3]. The target compound’s combination of the 4‑iodopyrazole and 3‑fluorobenzaldehyde pharmacophores offers a novel entry point for agrochemical discovery programs seeking to exploit the established environmental and toxicological acceptability of fluorinated pyrazole aldehydes as next‑generation plant protection agents.

Quote Request

Request a Quote for 3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.